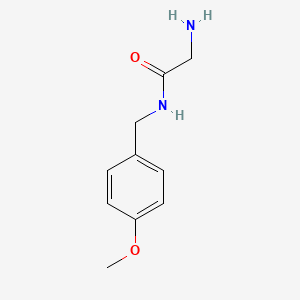

2-amino-N-(4-methoxybenzyl)acetamide

Description

Chemical Class and Structural Features

2-amino-N-(4-methoxybenzyl)acetamide belongs to the class of organic compounds known as acetamides. Its structure is characterized by a central acetamide (B32628) core, which consists of a carbonyl group single-bonded to a nitrogen atom and a methyl group.

Key structural features include:

An amino group (-NH2) attached to the alpha-carbon of the acetyl group, making it an alpha-amino acetamide.

An N-substituted (4-methoxybenzyl) group , where a benzyl (B1604629) group is attached to the amide nitrogen, and a methoxy (B1213986) group (-OCH3) is located at the para-position (position 4) of the benzyl ring.

These features are expected to influence the compound's chemical properties, such as its polarity, solubility, and reactivity. The presence of both a primary amine and a secondary amide, along with an aromatic ether, suggests the potential for a variety of chemical interactions.

| Property | Value |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | This compound |

| Chemical Class | Acetamide |

Academic Significance and Research Context

While direct research on this compound is limited, the academic significance of its structural motifs is well-established through studies of related compounds.

Anticonvulsant Research: Structurally similar compounds, specifically N-benzyl-2-acetamidoacetamide derivatives, have been a focus of research for their potential anticonvulsant activities. Studies have shown that modifications to the N-benzyl and acetamide portions of these molecules can significantly impact their efficacy in preventing seizures. This suggests that this compound could be a candidate for investigation in the field of medicinal chemistry, particularly in the development of new central nervous system agents.

Precursor in Drug Synthesis: Isomeric compounds, such as N-(4-Amino-2-methoxyphenyl)acetamide, have been identified as intermediates in the synthesis of pharmacologically active molecules. iucr.org For instance, N-(4-Amino-2-methoxyphenyl)acetamide is a known precursor in the synthesis of Amsacrine, an anticancer drug. iucr.orgresearchgate.net This highlights the role of amino- and methoxy-substituted acetamides as valuable building blocks in the development of therapeutic agents.

The research on these related compounds provides a valuable framework for understanding the potential applications and areas of interest for this compound. The combination of the alpha-amino acetamide group with the N-(4-methoxybenzyl) moiety presents a unique structure that could be explored for its own biological activities.

Detailed Research Findings on Related Compounds

To further understand the potential of this compound, it is useful to examine the detailed findings from research on its structural analogs.

| Compound | Research Focus | Key Findings |

| N-benzyl 2-acetamidoacetamide (B1265420) derivatives | Anticonvulsant Activity | Certain derivatives show significant protection against maximal electroshock-induced seizures in animal models. |

| N-(4-Amino-2-methoxyphenyl)acetamide | Synthetic Chemistry, Oncology | Serves as a key intermediate in the multi-step synthesis of the anticancer drug Amsacrine. iucr.orgresearchgate.net |

| 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide | Crystallography, Antimicrobial Agents | The molecular structure has been determined by X-ray crystallography, and it has been synthesized to evaluate its potential as an antimicrobial agent. nih.gov |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | Nanotechnology, Antibacterial Agents | Used to coat magnetic nanoparticles, with the resulting composite material showing antibacterial activity. nanomedicine-rj.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYZSADCHFNJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-amino-N-(4-methoxybenzyl)acetamide

The primary synthetic challenge lies in the efficient formation of the amide bond and the introduction of the terminal amino group. Three principal strategies have been established in the broader field of organic chemistry that are directly applicable to the synthesis of this target molecule.

Direct amidation involves the formation of the amide bond between a glycine-derived unit and 4-methoxybenzylamine (B45378). This can be approached in two main ways: standard peptide coupling or a two-step chloroacetamide route.

The first approach treats the target molecule as a simple dipeptide analogue. An N-protected glycine (B1666218), such as N-Boc-glycine, is coupled with 4-methoxybenzylamine using standard peptide coupling reagents. This process involves activating the carboxylic acid of the protected glycine to facilitate nucleophilic attack by the amine. Following the coupling reaction, the protecting group (e.g., Boc) is removed under acidic conditions to yield the final primary amine.

A second, powerful route involves the initial synthesis of 2-chloro-N-(4-methoxybenzyl)acetamide. This intermediate is readily prepared by reacting 4-methoxyaniline (p-anisidine) with chloroacetyl chloride, often in a solvent like acetone (B3395972) or acetic acid with a mild base. nih.govchemicalbook.comijpsr.info The resulting chloro-acetamide is a versatile precursor. The chlorine atom can then be displaced by an amino group through various methods, such as the Gabriel synthesis (reaction with potassium phthalimide (B116566) followed by cleavage with hydrazine) or direct amination with ammonia (B1221849). This two-step sequence is highly effective for producing N-aryl acetamides. nih.gov

| Direct Amidation Strategy | Starting Materials | Key Reagents | Notes |

| Peptide Coupling | N-Boc-glycine, 4-methoxybenzylamine | HBTU, HATU, or EDC/HOBt; TFA (for deprotection) | Standard method in peptide chemistry, ensures high yields and purity. |

| Chloroacetamide Route | 4-methoxyaniline, Chloroacetyl chloride | Triethylamine or K₂CO₃; Ammonia or Potassium Phthalimide | A robust, two-step industrial method for N-aryl acetamides. nih.govchemicalbook.com |

Reductive amination provides an alternative and efficient pathway to form the N-(4-methoxybenzyl) bond. This strategy typically involves the reaction of an aldehyde or keto acid with an amine, followed by in-situ reduction of the resulting imine intermediate.

For the synthesis of this compound, a plausible route starts with glyoxylic acid and 4-methoxybenzylamine. google.comresearchgate.net These reactants condense to form a transient imine, which is immediately reduced to form N-(4-methoxybenzyl)glycine. The reduction is commonly achieved using selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. univ-rennes1.fr The resulting secondary amino acid, N-(4-methoxybenzyl)glycine, would then need to be converted to the primary amide, for instance, by activating the carboxyl group and reacting it with ammonia. This method is a cornerstone of amine synthesis due to its high selectivity and tolerance of various functional groups. researchgate.net

| Reductive Amination Step | Reactants | Typical Reducing Agents | Intermediate Product |

| Imine Formation & Reduction | Glyoxylic acid, 4-methoxybenzylamine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | N-(4-methoxybenzyl)glycine google.comresearchgate.net |

Solid-phase synthesis, particularly the "sub-monomer" method developed for peptoid (N-substituted glycine oligomer) synthesis, is exceptionally well-suited for assembling the this compound scaffold. nih.govnih.gov This technique offers advantages in purification and automation.

The synthesis begins with an amino-functionalized solid support, such as a Rink amide resin. researchgate.net The assembly occurs in a two-step cycle:

Acylation: The resin-bound amine is acylated with an α-haloacetic acid, typically bromoacetic acid, using a carbodiimide (B86325) activator like N,N'-diisopropylcarbodiimide (DIC).

Amination: The resulting α-bromoacetamide on the resin undergoes nucleophilic substitution with a primary amine. For the target molecule, 4-methoxybenzylamine is used, which displaces the bromide to form the desired N-substituted glycine residue. nih.govresearchgate.net

After the assembly, the final product is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), which concurrently removes any acid-labile side-chain protecting groups. This method is highly modular, allowing for the creation of diverse libraries by simply changing the amine used in the second step. rsc.orgrsc.org

Advanced Synthetic Manipulations and Derivatization

The core structure of this compound serves as a versatile template for creating more complex analogs through advanced synthetic manipulations.

The functional handles of the molecule—the primary amine and the aromatic ring—are prime sites for derivatization.

N-Terminal Modification: The primary amino group can be readily acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or undergo further reductive amination with aldehydes or ketones to yield more complex secondary or tertiary amines.

Aromatic Ring Functionalization: The methoxy-substituted phenyl ring can be subjected to electrophilic aromatic substitution reactions, though the conditions must be chosen carefully to avoid side reactions. A common strategy in medicinal chemistry involves the reduction of a precursor nitro group on the aromatic ring to an amine, which can then be further functionalized. For example, the synthesis of N-(4-Amino-2-methoxyphenyl)acetamide, an isomer of the target compound, is achieved by the catalytic reduction of N-(2-methoxy-4-nitrophenyl)acetamide. iucr.org A similar strategy could be employed to synthesize analogs with additional functional groups.

Scaffold Elaboration: The entire molecule can act as a building block. For instance, N(4-methoxy-2-nitrobenzyl)glycine has been synthesized and used as a monomer in solid-phase peptide synthesis to incorporate this specialized residue into a larger peptide chain. rsc.org

The parent compound, this compound, is achiral as the alpha-carbon of the acetamide (B32628) moiety bears two hydrogen atoms (originating from glycine). Therefore, stereoselective synthesis is not a concern for its preparation.

However, stereochemistry becomes a critical consideration when synthesizing chiral analogs where the glycine unit is replaced by a chiral α-amino acid (e.g., L-alanine, L-phenylalanine). In such cases, the synthetic methods must be chosen to preserve the stereochemical integrity of the chiral center.

During direct amidation (peptide coupling), the activation of the amino acid's carboxyl group can lead to racemization through the formation of an oxazolone (B7731731) intermediate. This risk is minimized by:

Using coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

Performing the reaction at low temperatures.

Using non-polar solvents.

The N-substitution present in these scaffolds (the 4-methoxybenzyl group) inherently reduces the propensity for racemization compared to unprotected secondary amides, as it can sterically hinder the formation of the planar oxazolone ring.

Chemical Reactivity and Functional Group Transformations of this compound

The reactivity of this compound is dictated by its aromatic ring, primary amine, and amide functional groups.

The aromatic ring of N-(4-methoxyphenyl)acetamide and its derivatives is susceptible to oxidation, particularly electrophilic nitration. The electron-donating methoxy (B1213986) group activates the ring, directing electrophiles to the ortho positions. Studies on related 4-alkoxyacetanilides have shown that they can undergo non-enzymatic nitration by nitric oxide-derived oxidants like peroxynitrite (ONOO⁻), especially in the presence of CO₂. nih.govresearchgate.net This reaction proceeds via the in-situ generation of reactive species such as nitrogen dioxide (•NO₂) and carbonate radical (CO₃•⁻). nih.gov

For instance, the peroxynitrite-mediated oxidation of 2-methylmethacetin (N-(4-methoxy-2-methylphenyl)acetamide) results in nitration primarily at the C5 position, ortho to the methoxy group, to yield N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. nih.gov Similarly, N-(4-methoxyphenyl)acetamide can be oxidized to form N-(4-methoxy-3-nitrophenyl)acetamide. researchgate.netresearchgate.net In vivo, 4-alkoxyacetanilides can also undergo oxidative O-dealkylation to produce the corresponding N-(4-hydroxyphenyl)acetamide. researchgate.netresearchgate.netiucr.org The primary amine of the target molecule could also be susceptible to oxidation, though specific pathways for this compound are not detailed in the provided context.

Substituted derivatives of this compound, particularly those containing nitro groups on the aromatic ring, can undergo reduction to form additional amino groups. Catalytic hydrogenation is a common and effective method for this transformation.

For example, a nitro group introduced onto the aromatic ring can be selectively reduced. The hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline has been successfully achieved using bimetallic copper/nickel nanoparticles as a catalyst. rsc.org In one study, using a Cu₀.₇Ni₀.₃ catalyst at 140 °C, a 95.7% conversion and 99.4% selectivity for the amino product were achieved. rsc.org This demonstrates a viable pathway for converting a nitro-substituted derivative of N-(4-methoxybenzyl)acetamide into a di-amino equivalent. Reductive amination is another key reduction pathway, used to form amines from imines, which can be an intermediate step in the synthesis of complex acetamides. unh.edu

The chemical structure of this compound and its precursors allows for both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: A common synthetic route to N-substituted acetamides involves the nucleophilic substitution of a haloacetamide precursor. For example, 2-chloro-N-(4-methoxyphenyl)acetamide can react with nucleophiles where the chlorine atom is displaced. researchgate.net This type of Sₙ2 reaction is fundamental in building more complex molecules from a haloacetamide core. researchgate.net The reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with sodium methacrylate (B99206) is one such example. nih.gov

Electrophilic Aromatic Substitution: The methoxy-substituted phenyl ring is activated towards electrophilic aromatic substitution. As discussed in the oxidation section, nitration is a key example of this reactivity. nih.gov The electron-donating methoxy group directs incoming electrophiles to the positions ortho to it (C3 and C5), while the N-acetyl group is a weak deactivator. nih.gov This directing effect controls the regiochemistry of reactions like halogenation, sulfonation, and Friedel-Crafts reactions.

Process Optimization and Scalability Studies in the Synthesis of the Chemical Compound

Optimizing the synthesis of chemical compounds is crucial for industrial applications, focusing on maximizing yield and purity while ensuring economic viability and safety.

The synthesis of N-acylated compounds often requires optimization to overcome challenges like low yields and difficult purification. chemrxiv.orgresearchgate.net For N-acylation reactions, machine learning models and high-throughput experimentation (HTE) platforms are being developed to predict reaction yields and streamline the optimization process, reducing the need for extensive trial-and-error experiments. chemrxiv.orgresearchgate.netchemrxiv.org Such models have achieved high accuracy, with prediction errors for some reactions being less than 5%. chemrxiv.orgchemrxiv.org

In the synthesis of related N-benzyl acetamides, yields can vary significantly based on the chosen method. A synthesis of N-benzyl acetamide via the reaction of benzylamine (B48309) with methyl acetate (B1210297) in the presence of a sodium salt catalyst reported a yield of 84% after recrystallization. prepchem.com In contrast, the synthesis of N-benzylacrylamide from benzyl (B1604629) alcohol and acrylonitrile (B1666552) resulted in a yield of 59-62%. orgsyn.org

Purification is a critical step for enhancing purity. Common methods include recrystallization and column chromatography. prepchem.comorgsyn.orgorgsyn.org For instance, N-(4-methoxy-3-nitrophenyl)acetamide was purified by recrystallizing it twice from water. researchgate.netresearchgate.net However, some compounds may be unstable to silica (B1680970) gel chromatography, necessitating alternative purification methods like fractional vacuum distillation. orgsyn.org Optimization studies have also shown that procedural choices, such as eliminating a recrystallization step or selecting an optimal solvent, can significantly improve the final product yield. unh.edu

| Compound | Synthetic Method | Reported Yield | Purification Method |

|---|---|---|---|

| N-benzyl acetamide | Benzylamine + Methyl Acetate | 84% prepchem.com | Recrystallization prepchem.com |

| N-benzylacrylamide | Benzyl alcohol + Acrylonitrile | 59-62% orgsyn.org | Recrystallization orgsyn.org |

| N-(4-methoxy-3-nitrophenyl)acetamide | Acetylation of 4-methoxy-3-nitroaniline | Not specified | Recrystallization from water researchgate.netresearchgate.net |

| 3-amino-4-methoxy-acetylaniline | Hydrogenation of nitro precursor | 95.7% (conversion) rsc.org | Not specified |

Catalyst Development and Application

The synthesis of acetamide derivatives often employs catalysts to enhance reaction rates and yields. While specific catalyst development studies for this compound are not extensively documented in the provided literature, insights can be drawn from the synthesis of structurally similar compounds.

For instance, the synthesis of related acetanilides has utilized various catalytic systems. In the synthesis of 2-amino-4-methoxy acetanilide (B955) from p-aminoanisole, a one-pot process involving acetylation and subsequent nitration is followed by catalytic reduction. The hydrogenation of the intermediate, 2-nitro-4-methoxy acetanilide, was effectively catalyzed by Raney Ni. researchgate.net This reaction achieved a high conversion of 100% and a selectivity of 99.2% for the desired 2-amino-4-methoxy acetanilide under specific conditions. researchgate.net

Another related synthesis, that of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate, involves the use of phase transfer catalysts. In this multi-step process, the initial synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide is achieved through the reaction of chloroacetyl chloride with p-methoxyaniline. researchgate.net The subsequent reaction with sodium methacrylate to form the final product is catalyzed by tetraethylammonium (B1195904) bromide (TEBAC) and sodium iodide (NaI) in 1,4-dioxane (B91453). researchgate.netresearchgate.net

In the synthesis of 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, sodium hydride (NaH) is used to deprotonate 2-aminobenzothiol, facilitating its nucleophilic attack on 2-chloro-N-(4-methoxyphenyl)acetamide. nih.gov

These examples highlight the diversity of catalysts employed in the synthesis of related N-aryl and N-benzyl acetamides. The choice of catalyst is highly dependent on the specific reaction step and the nature of the reactants. For the direct amidation reaction to form this compound, peptide coupling reagents, which are themselves a form of catalyst, are often employed.

Table 1: Catalyst Application in the Synthesis of Related Acetamide Derivatives

| Catalyst | Reactants | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Raney Ni | 2-nitro-4-methoxy acetanilide, H₂ | 2-amino-4-methoxy acetanilide | 99.2% selectivity | researchgate.net |

| TEBAC, NaI | 2-chloro-N-(4-methoxyphenyl)acetamide, Sodium methacrylate | 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate | 83% yield | researchgate.net |

Solvent System Optimization

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and even the course of a reaction. The optimization of solvent systems is therefore a key aspect of process development.

In the synthesis of related compounds, a variety of solvents have been investigated. For the synthesis of 2-amino-4H-chromenes, a study highlighted the significant effect of solvent polarity. It was observed that polar solvents like water, ethanol (B145695), or methanol (B129727) provided better yields than non-polar solvents. researchgate.net A mixture of water and ethanol was identified as the most effective solvent system for this particular multicomponent reaction. researchgate.net

The synthesis of 2-amino-2-(4-methoxyphenyl)acetamide (B3283569) from 4-methoxyphenylglycine involved the use of methanol as a solvent for the initial esterification step with thionyl chloride, followed by the use of aqueous ammonia for the amidation. chemicalbook.com In the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide, acetone was used as the solvent. researchgate.net For a subsequent reaction to produce 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate, 1,4-dioxane was employed as the solvent. researchgate.netresearchgate.net

The concept of using binary solvent mixtures to enhance solubility and reaction efficiency is also gaining traction, particularly in fields like solid-phase peptide synthesis (SPPS), which shares similarities with the amide bond formation in our target molecule. unifi.it Binary mixtures containing dimethyl sulfoxide (B87167) have shown high efficacy in solubilizing reagents and maintaining desirable resin swelling characteristics. unifi.it The exploration of such binary systems, especially those considered "green" or environmentally friendly, is an active area of research. unifi.it

Table 2: Solvents Used in the Synthesis of Related Acetamide and Chromene Derivatives

| Solvent System | Reaction | Observations | Reference |

|---|---|---|---|

| Water and Ethanol (mixture) | Synthesis of 2-amino-4H-chromenes | Most effective solvent system, better yields than non-polar solvents. | researchgate.net |

| Methanol, then aqueous Ammonia | Synthesis of 2-amino-2-(4-methoxyphenyl)acetamide | Methanol for esterification, aqueous ammonia for amidation. | chemicalbook.com |

| Acetone | Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide | Served as the reaction medium. | researchgate.net |

| 1,4-Dioxane | Synthesis of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate | Used as the solvent for the substitution reaction. | researchgate.netresearchgate.net |

Reaction Kinetics and Mechanistic Thermodynamic Studies

Understanding the kinetics and thermodynamics of a reaction is fundamental to its optimization and scale-up. Such studies provide insights into the reaction mechanism, identify rate-determining steps, and allow for the determination of activation parameters.

The study further determined the activation parameters for the slow step of the proposed mechanism. researchgate.net The activation energy (Ea) was calculated to be 20.16 kJ·mol⁻¹, and other thermodynamic parameters such as the Gibbs free energy of activation (ΔG‡ = 71.17 ± 0.015 kJ·mol⁻¹), the entropy of activation (ΔS‡ = -185.49 ± 0.026 J·mol⁻¹), and the enthalpy of activation (ΔH‡ = 17.72 ± 0.007 kJ·mol⁻¹) were also determined. researchgate.net These values provide a quantitative understanding of the energy barriers and the molecular ordering in the transition state of the reaction.

Such detailed mechanistic studies are invaluable for rational process optimization. For the synthesis of this compound, a similar investigation would involve monitoring the reaction progress under various conditions of temperature and concentration to determine the rate law and activation parameters. This would allow for a more profound understanding of the reaction mechanism, whether it proceeds through a direct condensation or via an activated intermediate.

Table 3: Activation Parameters for the Synthesis of 2-amino-4H-chromene

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 20.16 | kJ·mol⁻¹ | researchgate.net |

| Gibbs Free Energy of Activation (ΔG‡) | 71.17 ± 0.015 | kJ·mol⁻¹ | researchgate.net |

| Enthalpy of Activation (ΔH‡) | 17.72 ± 0.007 | kJ·mol⁻¹ | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR, ¹³C NMR, or advanced 2D NMR (COSY, HSQC, HMBC) data for 2-amino-N-(4-methoxybenzyl)acetamide have been published in the reviewed literature. While data exists for structurally related compounds, such as N-(4-methoxybenzyl)amides of fatty acids nih.gov, using such information would be speculative and would not adhere to a strict analysis of the title compound. A proper NMR analysis would require the actual spectrum of this compound to assign chemical shifts and coupling constants to the specific protons and carbons in its unique molecular environment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Similarly, dedicated FT-IR and UV-Vis spectra for this compound are not available in the public domain. An FT-IR spectrum would be essential for identifying the vibrational frequencies of its key functional groups, including the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and the C-O stretch of the methoxy (B1213986) group. Likewise, a UV-Vis spectrum would be necessary to characterize its electronic transitions and identify the absorption maxima (λmax) associated with its chromophores, primarily the 4-methoxybenzyl group. Without experimental data, any discussion of these properties would be purely theoretical.

X-ray Crystallography

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography provides an unparalleled view into this microscopic world, offering detailed information on bond lengths, bond angles, and the nature of intermolecular forces that govern crystal packing.

Single-Crystal X-ray Diffraction Analysis of the Chemical Compound and Its Analogs

While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, extensive crystallographic data is available for closely related analogs. This data allows for a detailed and predictive understanding of the structural characteristics likely to be exhibited by the target compound.

Analysis of analogs such as N-(4-amino-2-methoxyphenyl)acetamide, 2-chloro-N-(4-methoxyphenyl)acetamide, and various nitrated derivatives of N-(4-methoxyphenyl)acetamide reveals common structural motifs. nih.govresearchgate.netnih.gov For instance, in the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, the methoxy group lies nearly in the same plane as the phenyl ring. nih.govresearchgate.net However, the acetamido group is significantly twisted out of this plane, with a measured dihedral angle of 28.87 (5)°. nih.govresearchgate.net This out-of-plane twist is a common feature in substituted acetanilides, often influenced by the steric hindrance of adjacent substituents. For example, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide (B32628) group is tilted by a substantial 47.24 (6)° relative to the phenyl plane due to steric interference from the ortho-methyl and nitro groups. nih.goviucr.org

Interactive Table: Crystallographic Data for Analogs of this compound

| Compound Name | Formula | Crystal System | Space Group | Key Torsion/Dihedral Angles | Ref. |

|---|---|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | C₉H₁₀ClNO₂ | Monoclinic | P2₁/c | Acetamido group twisted 28.87 (5)° from phenyl plane | nih.govresearchgate.net |

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄ | Orthorhombic | Not specified | Acetamide group tilted ~47° from phenyl plane | nih.goviucr.org |

| N-(4-amino-2-methoxyphenyl)acetamide | C₉H₁₂N₂O₂ | Orthorhombic | Pbca | Not specified | researchgate.net |

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is directed by a network of intermolecular interactions. In the analogs of this compound, hydrogen bonding is a dominant force in defining the supramolecular architecture.

The amide group (–NH–C=O) is a potent hydrogen bond donor (the N–H group) and acceptor (the carbonyl oxygen). In the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, N—H⋯O hydrogen bonds are crucial, linking molecules to form layers. nih.govresearchgate.net These layers are further interconnected by weaker C—H⋯O and C—H⋯Cl interactions, creating a stable three-dimensional network. nih.govresearchgate.net Similarly, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, N—H⋯O hydrogen bonds assemble the molecules into chains. nih.gov

The presence of an amino group (–NH₂) in the target compound, this compound, would introduce additional hydrogen bond donor sites. This is exemplified in the structure of N-(2-amino-5-methylphenyl)acetamide, where N—H⋯O and N—H⋯N hydrogen bonds, along with C—H⋯π interactions, create a layered structure. nih.gov The amino and amide groups can participate in forming various hydrogen-bonding motifs, such as chains and rings (often described by graph-set notation like R₂²(8)). nih.govnih.gov

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for unambiguously determining a compound's elemental composition. For this compound, the molecular formula is C₁₀H₁₄N₂O₂.

The calculated exact mass (monoisotopic mass) for this formula is 194.10553 Da. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass of the molecular ion (e.g., [M+H]⁺) with a precision typically within 5 parts per million (ppm). This level of accuracy allows for the confident differentiation of C₁₀H₁₄N₂O₂ from other potential formulas with the same nominal mass. For example, the PubChem database lists a computed monoisotopic mass of 180.089877630 Da for the isomeric compound N-(2-Amino-4-methoxyphenyl)acetamide (C₉H₁₂N₂O₂). nih.gov The ability of HRMS to measure mass to several decimal places is therefore indispensable for confirming the correct molecular formula.

Interactive Table: Molecular Formula and Mass Data

| Compound Name | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

|---|---|---|---|

| This compound | C₁₀H₁₄N₂O₂ | 194 | 194.10553 |

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, after ionization, molecules often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. The fragmentation of this compound under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) can be predicted based on the functional groups present.

The most common fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the amine: Cleavage of the C-C bond between the amino group and the carbonyl group, or between the carbonyl group and the methylene (B1212753) bridge, is a probable event.

Amide bond cleavage: Scission of the amide bond (–CO–NH–) is a characteristic fragmentation for acetamides, which could lead to ions corresponding to the 4-methoxybenzylamine (B45378) moiety or the glycinamide (B1583983) moiety.

Benzylic cleavage: The bond between the methylene group and the 4-methoxyphenyl (B3050149) ring is a weak point (benzylic position). Cleavage here would result in the formation of a stable 4-methoxybenzyl cation (tropylium ion) at m/z 121. This is a very common and often abundant ion in the mass spectra of compounds containing a methoxybenzyl group. nih.gov

Loss of small neutral molecules: The fragmentation process may also involve the loss of small, stable neutral molecules like CO (carbon monoxide) or CH₂O (formaldehyde) from the methoxy group.

Studies on the fragmentation of related structures, such as ketamine analogues and other acetamides, confirm that cleavages at bonds alpha to nitrogen atoms and the loss of functional groups are dominant pathways. researchgate.netmdpi.com The analysis of these predictable fragmentation patterns is a powerful tool for the structural identification of this compound and its related substances.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of 2-amino-N-(4-methoxybenzyl)acetamide

Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. These methods provide detailed information about the electronic distribution and energy levels within a molecule, which are fundamental to its behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.govnih.gov It is a quantum mechanical modeling approach used to calculate a molecule's properties based on its electron density. DFT is widely applied to determine optimized geometries, electronic parameters, and vibrational frequencies. nih.govresearchgate.net Studies on various acetamide (B32628) derivatives have successfully utilized DFT to gain a deeper understanding of their molecular characteristics. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

DFT calculations are commonly used to determine the energies of these orbitals. For instance, in a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap was found to be 5.0452 eV. nih.govresearchgate.net Similarly, the electronic properties and HOMO-LUMO gap of N-(2-methoxy-benzyl)-acetamide were also investigated using DFT methods. researchgate.net While these analyses have been performed on structurally related compounds, specific data for the HOMO-LUMO energy gap of this compound is not available in the reviewed literature.

| Parameter | Energy (eV) |

|---|---|

| E HOMO | -5.8991 |

| E LUMO | -0.8539 |

| Energy Gap (ΔE) | 5.0452 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.nettci-thaijo.org These maps are instrumental in predicting a molecule's reactivity, as they highlight the likely sites for electrophilic attack (on negative regions) and nucleophilic attack (on positive regions). tci-thaijo.org This type of analysis has been applied to various molecules to understand their intermolecular interaction patterns and reactive sites. researchgate.netresearchgate.net A specific MEP surface analysis for this compound has not been reported in the available scientific literature.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, calculates the vibrational modes of a molecule. nih.gov The results of these calculations are crucial for the interpretation and assignment of experimental vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net By comparing the calculated frequencies with the experimental spectral bands, researchers can confidently assign specific peaks to corresponding molecular motions, like the stretching and bending of bonds (e.g., N-H, C=O, C-N). nih.govresearchgate.net Although this is a standard analysis for characterized compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide and other acetamide derivatives, a detailed vibrational frequency analysis for this compound is not present in the surveyed research. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide/Amine) | Stretching | 3300 - 3500 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| C-N | Stretching | 1250 - 1400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques designed to study the behavior and interactions of molecules. These methods are particularly valuable in fields like drug discovery for predicting how a potential drug molecule might interact with its biological target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid). nih.govmdpi.com The primary goal is to identify the most stable binding conformation and to estimate the strength of the interaction, often expressed as a docking score. nih.govnih.gov A more negative docking score generally indicates a stronger, more favorable binding interaction. This technique is widely used in drug design to screen virtual libraries of compounds against a specific biological target. nih.gov

For example, various acetamide derivatives have been subjected to molecular docking studies to explore their potential as therapeutic agents. N-(2-methoxy-benzyl)-acetamide was docked with Poly (ADP-ribose) polymerase (PARP), a known drug target in cancer therapy. researchgate.net In another study, acetamide derivatives were evaluated as potential anti-HIV drugs by studying their interactions with key enzymes. nih.gov While these examples show the utility of molecular docking for this class of compounds, no specific docking studies for this compound against a defined biological target have been found in the literature.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Example Target (e.g., PARP-1) | -7.5 (Example Value) | TYR907, SER904 (Example) |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule, which is the collection of all possible three-dimensional shapes it can adopt. chemrxiv.org

For This compound , MD simulations would be instrumental in understanding its flexibility. The molecule possesses several rotatable bonds, including the amide bond and the bonds connecting the benzyl (B1604629) and acetamide moieties. The simulations would track the torsional angles of these bonds, revealing the most stable conformations and the energy barriers between them. This information is crucial as the biological activity of a molecule is often tied to a specific conformation.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Predominant Conformation(s) |

| O=C-N-C (Amide) | 175.8 | 10.2 | Trans |

| C-N-CH2-Aryl | 85.3 | 35.1 | Gauche |

| Aryl-CH2-O-CH3 | -170.1 | 15.5 | Anti-periplanar |

This table is for illustrative purposes and represents the type of data that would be generated from an MD simulation. The values are not based on actual simulation results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

In the context of This compound , a QSAR study would typically involve a dataset of structurally similar molecules with known biological activities (e.g., enzyme inhibition, receptor binding). Molecular descriptors for these compounds, such as electronic, steric, and hydrophobic properties, would be calculated. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to the observed activity.

While no specific QSAR models for This compound are publicly available, studies on similar acetamide derivatives have successfully used this approach. For example, QSAR models have been developed for N-substituted acetamide derivatives to predict their various biological activities. These models often highlight the importance of descriptors related to molecular size, lipophilicity, and the presence of specific functional groups in determining the compound's efficacy. A hypothetical QSAR study on a series of N-benzylacetamide analogs could yield an equation that predicts activity based on key molecular features.

In Silico Prediction of Molecular Properties

In silico methods, which are computational approaches to predict molecular properties, are invaluable in the early stages of drug discovery and materials science. These methods can estimate a range of physicochemical and pharmacokinetic properties, providing a preliminary assessment of a compound's potential.

Prediction of Lipophilicity (LogP) and Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the tendency of a compound to dissolve in a lipid (fat-like) environment versus an aqueous one. Membrane permeability, a related property, is the ability of a molecule to pass through biological membranes.

The predicted LogP, along with other molecular descriptors such as the number of hydrogen bond donors and acceptors, can be used in models to estimate membrane permeability. For instance, Lipinski's Rule of Five provides a general guideline for drug-likeness, suggesting that compounds with a LogP not over 5 are more likely to be orally bioavailable. The predicted properties of This compound would be evaluated against such rules to gauge its potential as a therapeutic agent.

Predicted Physicochemical Properties:

| Property | Predicted Value | Method/Source |

| Molecular Weight | 194.23 g/mol | Calculated |

| XLogP3 | ~1.2 | Based on isomer data from PubChem nih.gov |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

The XLogP3 value is an estimation based on a structural isomer and should be considered an approximation.

Prediction of Molecular Interactions with Biological Macromolecules

Understanding how a small molecule interacts with biological macromolecules, such as proteins and nucleic acids, is fundamental to elucidating its mechanism of action. Molecular docking is a primary in silico technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

A molecular docking study of This compound would involve placing the molecule into the binding site of a target protein of interest. The scoring functions used in docking algorithms would then evaluate the binding affinity based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, the amino group and acetamide carbonyl of the compound could act as hydrogen bond donors and acceptors, respectively, while the methoxybenzyl group could engage in hydrophobic or pi-stacking interactions within a protein's active site.

While specific docking studies on This compound are not reported, research on the structurally related N-(2-methoxy-benzyl)-acetamide has explored its molecular interactions with drug targets. researchgate.net Such studies provide a framework for how This compound might be investigated, potentially revealing its affinity for various enzymes or receptors and guiding further experimental validation.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico

Enzyme Modulation and Inhibition Profiles of 2-amino-N-(4-methoxybenzyl)acetamide Derivatives

The acetamide (B32628) scaffold serves as a foundational structure in the design of various biologically active molecules. Derivatives of this compound have been investigated for their potential to modulate the activity of several key enzymes implicated in a range of pathological conditions. These investigations span antibacterial, metabolic, and oncological targets.

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that play a critical role in protein biosynthesis by catalyzing the attachment of amino acids to their corresponding tRNAs. researchgate.net This indispensable function makes them attractive targets for the development of novel antimicrobial agents. researchgate.netrsc.org Inhibiting these enzymes disrupts protein synthesis, leading to the cessation of bacterial growth. researchgate.net Leucyl-tRNA synthetase (LeuRS), in particular, has been a focus of inhibitor design due to structural differences between prokaryotic and eukaryotic versions, which allows for the development of selective inhibitors. rsc.org

While direct studies on this compound are not extensively detailed, research into related acetamide derivatives demonstrates the potential of this chemical class as aaRS inhibitors. For instance, a machine-learning approach identified 2-(quinolin-2-ylsulfanyl)-acetamide derivatives as dual-targeted inhibitors of both Leucyl-tRNA Synthetase (LeuRS) and Methionyl-tRNA Synthetase (MetRS) in Mycobacterium tuberculosis. nih.gov The most active compound from this series exhibited significant inhibitory activity against both enzymes. nih.gov This highlights the utility of the acetamide scaffold in targeting bacterial aaRS. nih.gov The development of new compounds is crucial due to the rise of multidrug-resistant bacteria, and targeting aaRS is a validated strategy to overcome this challenge. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Acetamide Derivatives against Mycobacterial Aminoacyl-tRNA Synthetases

| Compound Class | Target Enzyme | IC₅₀ (μM) | Organism |

|---|---|---|---|

| 2-(Quinolin-2-ylsulfanyl)-acetamide derivative | MetRS | 33 | Mycobacterium tuberculosis |

| 2-(Quinolin-2-ylsulfanyl)-acetamide derivative | LeuRS | 23.9 | Mycobacterium tuberculosis |

Data sourced from a study on dual-targeted inhibitors. nih.gov

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis. rjsocmed.comnih.gov It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion after a meal. rjsocmed.comnih.gov Therefore, inhibiting DPP-IV is a key therapeutic strategy for managing type 2 diabetes mellitus. rjsocmed.comresearchgate.net The inhibitors, known as "gliptins," prolong the action of incretin hormones, leading to better glycemic control. nih.govnih.gov

Currently, several DPP-IV inhibitors are on the market, including sitagliptin, saxagliptin, and linagliptin. nih.govresearchgate.net While peptides and various synthetic compounds have been explored as DPP-IV inhibitors, there is no specific information available from the analyzed research linking this compound or its direct derivatives to DPP-IV inhibitory activity. rjsocmed.com

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 mutations. nih.gov

In silico studies have explored the potential of acetamide derivatives to act as PARP inhibitors. A notable investigation focused on N-(2-methoxy-benzyl)-acetamide, an isomer of the subject compound, as a potential agent targeting PARP protein in breast cancer. eurjchem.com Molecular docking studies revealed that this compound could bind effectively to the active site of the PARP protein, suggesting its potential as an inhibitor. eurjchem.com This research indicates that the N-benzyl acetamide scaffold is a promising starting point for the design of novel PARP inhibitors. eurjchem.com

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, which are depleted in the disease state. nih.gov Several AChE inhibitors, such as donepezil (B133215) and rivastigmine, are used clinically. nih.gov

Research into new AChE inhibitors is ongoing, with various chemical scaffolds being explored. However, based on the available research, there are no specific studies detailing the activity of this compound or its derivatives as modulators of cholinesterase activity.

Computational, or in silico, methods are powerful tools in modern drug discovery, allowing for the prediction and analysis of interactions between small molecules and biological targets. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations provide insights into binding affinities, interaction patterns, and the stability of ligand-protein complexes. biotechnologia-journal.orgresearchgate.net

For acetamide derivatives, in silico studies have been instrumental in elucidating potential mechanisms of action.

PARP Inhibition : A molecular docking study of N-(2-methoxy-benzyl)-acetamide with PARP protein predicted favorable binding, highlighting its potential as a breast cancer drug target. eurjchem.com Such studies identify key amino acid residues in the active site that are critical for maintaining the inhibitor within the binding pocket. researchgate.net

Antimicrobial Activity : The antimicrobial effects of 2-chloro-N-(4-methoxyphenyl)acetamide, a related compound, were suggested by in silico analysis to be due to its effect on DNA ligase. acs.org

General Approach : The process typically involves docking the potential inhibitor into the crystal structure of the target enzyme. biotechnologia-journal.org The stability of the resulting complex and the specific interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues, are then analyzed. researchgate.net MD simulations can further validate these findings by assessing the dynamic stability of the interactions over time. biotechnologia-journal.orgresearchgate.net

Table 2: Predicted In Silico Interactions for an Acetamide Isomer with PARP

| Compound | Target Protein | Key Interacting Residues (Predicted) | Method |

|---|---|---|---|

| N-(2-methoxy-benzyl)-acetamide | PARP | Not explicitly detailed in abstract | Molecular Docking |

Data sourced from a computational study on a PARP drug target. eurjchem.com

Receptor Ligand Binding and Modulation Studies

Beyond enzyme inhibition, small molecules can exert their biological effects by binding to and modulating the function of cellular receptors. This is a common mechanism for drugs targeting the central nervous system and other signaling pathways.

While direct receptor binding studies for this compound are not widely reported, research on structurally related compounds provides some context. The N-benzyl moiety is a key feature in ligands for various receptors. For example, a study of N-benzyltryptamines investigated their binding affinity and functional activity at human 5-HT₂ (serotonin) receptor subtypes. researchgate.net This study, which included the compound N-(4-Methoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine, found that modifications to the N-benzyl group could significantly alter receptor affinity and functional efficacy, with some compounds acting as potent agonists at the 5-HT₂C receptor. researchgate.net

These findings suggest that the N-(4-methoxybenzyl)acetamide scaffold could potentially interact with various receptors, but specific investigations are required to confirm any such activity and determine the functional consequences.

Sigma Receptor (σ1R, σ2R) Binding Studies

There is no available research data concerning the binding affinity or interaction of this compound with sigma-1 (σ1R) or sigma-2 (σ2R) receptors. The sigma receptors are chaperone proteins involved in cellular signaling and stress responses, and while they are a target for various synthetic ligands, the profile of this specific compound remains uncharacterized in the scientific literature. nih.gov

Cannabinoid Receptor (CB1, CB2) Binding and Inverse Agonism

Information regarding the binding affinity, efficacy, or potential inverse agonism of this compound at cannabinoid receptors CB1 and CB2 is not present in the available literature. The endocannabinoid system, primarily through CB1 and CB2 receptors, is a key modulator of various physiological processes, but the interaction of this compound with the system has not been documented. nih.gov

Adenosine (B11128) Receptor (A1, A2A, A2B, A3) Agonism and Antagonism

No published studies were found that investigate the functional activity of this compound as an agonist or antagonist at any of the adenosine receptor subtypes (A1, A2A, A2B, A3). While related chemical scaffolds like 2-aminonicotinonitriles have been explored for A2A adenosine receptor antagonism, this specific data does not exist for the target compound. mdpi.com

Opioid Receptor Modulation

The potential for this compound to modulate opioid receptors has not been investigated in any available scientific studies.

Characterization of Receptor-Ligand Interaction Kinetics and Selectivity

As no primary binding or functional data for sigma, cannabinoid, adenosine, or opioid receptors are available, there is consequently no information on the receptor-ligand interaction kinetics (e.g., association or dissociation rates) or the selectivity profile of this compound.

Antimicrobial Efficacy Assessment

Antibacterial Activity Spectrum (against Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Listeria monocytogenes)

There are no specific studies documenting the antibacterial efficacy of this compound against the specified panel of bacteria.

While research on other, different acetamide derivatives has shown antimicrobial effects, this information is not directly applicable. For instance, a 2024 study in ACS Omega investigated a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, and found it possessed antimicrobial activity against several bacteria, including Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Listeria monocytogenes. acs.org However, the difference in the chemical group at the second position of the acetamide (amino vs. chloro) means these findings cannot be attributed to this compound.

Interactive Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Status |

|---|---|

| Staphylococcus aureus | Data Not Available |

| Bacillus subtilis | Data Not Available |

| Enterococcus faecalis | Data Not Available |

| Escherichia coli | Data Not Available |

| Klebsiella pneumoniae | Data Not Available |

| Pseudomonas aeruginosa | Data Not Available |

| Listeria monocytogenes | Data Not Available |

An article on the investigation of the biological activities and molecular mechanisms of the chemical compound This compound cannot be generated as requested.

Following a comprehensive search for scientific literature and data, no information was found regarding the specified biological activities for the exact compound "this compound". The search included investigations into its antifungal spectrum, biofilm inhibition, in silico antimicrobial mechanisms, antioxidant capacity, and anti-inflammatory potential as per the provided outline.

The available research and databases did not yield specific results for this particular molecule in the context of the requested experimental and in silico studies. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline provided.

Following a comprehensive search for scientific literature, there is no specific data available for the biological activities of the chemical compound This compound . The conducted searches for in vitro anti-inflammatory and antineoplastic activities, as well as mechanistic pathways and selectivity studies, for this particular molecule did not yield any relevant results.

The provided outline requires detailed research findings, including data tables on anti-inflammatory models, antiproliferative activity against various cancer cell lines, mechanisms of action, and selectivity. Unfortunately, published studies detailing these aspects for "this compound" could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" based on the currently available information from the search results.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design Principles for Novel Derivatives of 2-amino-N-(4-methoxybenzyl)acetamide

The creation of new derivatives is guided by both computational predictions and high-throughput synthesis methodologies. These approaches allow for a more directed and efficient exploration of potential new compounds.

Rational drug design leverages computational chemistry to predict how a specific chemical modification might affect the biological activity of a compound. nih.gov This process often begins with the identification of a biological target, such as an enzyme or receptor. Virtual screening techniques, including molecular docking, can then be used to simulate the interaction between hypothetical derivatives of this compound and the target's binding site. nih.gov By evaluating parameters like binding affinity and conformational stability in silico, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological effect. nih.gov This computer-assisted approach helps to focus synthetic efforts, saving time and resources by avoiding the creation of less promising molecules. nih.gov For instance, the design of novel quinazoline (B50416) derivatives has been successfully guided by such computational strategies. nih.gov

Combinatorial chemistry is a powerful strategy for generating large, diverse collections of compounds, known as chemical libraries. nih.govcrsubscription.com This method involves the systematic and repetitive linking of various chemical "building blocks" to a central scaffold. nih.gov Two common methods are parallel synthesis and split-pool synthesis. nih.gov

Parallel Synthesis: In this approach, discrete compounds are synthesized in parallel in separate reaction vessels, often on a microscale. The identity of each compound is known by its position in the array. nih.gov

Split-Pool Synthesis: This technique is used to create vast "one-bead one-compound" (OBOC) libraries. nih.gov A solid support, typically polymer beads, is divided into multiple portions, a different building block is added to each portion, and then all portions are recombined. crsubscription.com Repeating this process can generate libraries containing thousands to millions of unique compounds. nih.gov

These libraries can then be subjected to high-throughput screening to identify "hit" compounds with desirable activity, which can be further optimized. The use of solid-phase synthesis is particularly common, where molecules are built upon a resin bead, simplifying purification at each step. combichemistry.com

Synthetic Access to Analogs and Homologs

The synthesis of analogs of this compound often begins with the preparation of a key intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide. This precursor is typically synthesized by reacting 4-methoxyaniline with chloroacetyl chloride in a suitable solvent like acetic acid. nih.gov The resulting solid can then be recrystallized from ethanol (B145695). nih.gov

Once the 2-chloro-N-(4-methoxyphenyl)acetamide intermediate is obtained, it can be used in various nucleophilic substitution reactions to generate a wide array of derivatives. For example:

Thioether Linkage: Reaction of the chloroacetamide intermediate with a thiol, such as 2-aminobenzothiol in the presence of a base like sodium hydride, yields a derivative with a sulfur atom in the linker, such as 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. nih.gov

Chalcone Conjugation: A more complex derivative can be formed by reacting the chloroacetamide intermediate with a chalcone, such as (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, in acetone (B3395972) with potassium carbonate. This results in the formation of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. nih.gov

Methacrylate (B99206) Derivatives: The chloro-functionalized precursor can also react with sodium methacrylate, using a phase transfer catalyst, to produce monomers like 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. researchgate.net

These examples demonstrate the versatility of the 2-chloro-N-(4-methoxyphenyl)acetamide intermediate in accessing a diverse range of analogs through the formation of new carbon-sulfur, carbon-oxygen, and carbon-carbon bonds.

Systematic Structure-Activity Relationship (SAR) Analysis

SAR analysis is a critical component of medicinal chemistry that seeks to understand how specific structural features of a molecule contribute to its biological activity. periodikos.com.br By systematically modifying a lead compound and evaluating the activity of the resulting analogs, researchers can identify key pharmacophoric elements and guide the design of more potent and selective agents. nih.gov

Modifying the substituents on the aromatic rings of acetamide-based scaffolds can have a profound impact on their biological activity. The electronic properties, size, and lipophilicity of these substituents are key determinants of target interaction. For example, in studies of related benzenesulfonamide (B165840) inhibitors, modifications to the phenyl ring were crucial for potency and selectivity against the 12-lipoxygenase enzyme. nih.gov Similarly, studies on other acetamide (B32628) derivatives have shown that modifying aromatic functions can significantly alter antioxidant activity. nih.gov

The table below illustrates hypothetical SAR trends for derivatives of this compound, based on common observations in medicinal chemistry.

| Modification | Position of Change | Rationale for Change | Predicted Impact on Activity |

| Replace -OCH₃ with -OH | 4-methoxybenzyl ring | Increase hydrogen bonding potential | May increase or decrease activity depending on target pocket |

| Add -Cl or -F | 4-methoxybenzyl ring | Introduce electron-withdrawing group, alter lipophilicity | Can enhance binding through specific interactions or altered electronics |

| Replace -NH₂ with -NO₂ | 2-amino group | Change from electron-donating to strongly electron-withdrawing | Likely significant change in activity, often reduction |

| Acylate the -NH₂ group | 2-amino group | Increase size and remove basicity | May improve cell permeability but could hinder target binding |

A clear example of this is the synthesis of 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. nih.gov Here, the introduction of a sulfur atom into the acetamide linker creates a new chemical entity with different structural properties compared to the parent compound. The dihedral angles between the various parts of the molecule are significantly altered, which in turn affects how the molecule can present itself to a biological target. nih.gov Another study on pyridine-thio-acetamide derivatives demonstrated a clear relationship between the open-chain acetamide structure (compound 2 ) and its cyclized thieno[2,3-b]pyridine (B153569) form (compound 3 ), with the open-chain analog showing significantly higher insecticidal activity against certain pests. periodikos.com.br This highlights that even cyclization of the core scaffold can dramatically influence biological outcomes.

The following table compares the structural features and observed activities of modified acetamide scaffolds.

| Compound | Core Scaffold Feature | Biological Activity Context | Reference |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Open-chain thioacetamide | Higher insecticidal activity (LC50 = 0.041 ppm) | periodikos.com.br |

| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Cyclized thieno[2,3-b]pyridine | Lower insecticidal activity (LC50 = 0.095 ppm) | periodikos.com.br |

| 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide | Thioether acetamide linker | Synthesized for evaluation as an antimicrobial agent | nih.gov |

These studies underscore the importance of the core scaffold's structure. Modifications such as introducing heteroatoms (e.g., sulfur), changing linker length, or inducing cyclization are powerful strategies for modulating biological activity. nih.govperiodikos.com.br

Identification of Pharmacophoric Features and Active Site Interactions

Information regarding the pharmacophoric features and active site interactions of this compound is not available in the current body of scientific literature. The identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—and the specific interactions with a biological target are determined through detailed experimental studies, such as co-crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling, which have not been published for this compound.

Analytical Research Methodologies for Compound Study

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone of chemical analysis, allowing for the effective separation of components within a mixture. For 2-amino-N-(4-methoxybenzyl)acetamide, techniques such as High-Performance Liquid Chromatography (HPLC) and column chromatography are essential for achieving high levels of purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of pharmaceutical intermediates and active compounds. For amide-containing molecules similar to this compound, reverse-phase HPLC (RP-HPLC) is a commonly applied method. This approach uses a non-polar stationary phase and a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile, a gradient can be created to elute compounds with varying polarities. Detection is often achieved using a UV detector, as the aromatic rings in the molecule absorb light in the UV spectrum. The resulting chromatogram provides data on the retention time and peak area, which correspond to the identity and concentration of the compound, respectively. This allows for precise quantification of purity and the detection of any synthesis-related impurities.

Table 1: Illustrative HPLC Parameters for Analysis of Related Acetamide (B32628) Compounds Note: These parameters are based on methods for structurally similar compounds and may require optimization for this compound.

| Parameter | Value/Description | Source |

| Column | Reverse-phase C18 (ODS-Hypersil, 5 µm) or Newcrom R1 | |

| Mobile Phase | Acetonitrile (MeCN) and Water | |

| Additives | Phosphoric acid or Formic Acid (for MS compatibility) | |

| Detection | UV Absorbance at 254 nm or 340 nm | |

| Flow Rate | 1.0 mL/min | N/A |

| Injection Volume | 10 µL | N/A |

| Column Temperature | Ambient (e.g., 25 °C) | N/A |

Following a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and by-products. Column chromatography is a preparative technique widely used to isolate and purify the target compound from these mixtures. In the purification of related N-substituted amino amides, flash chromatography using a silica (B1680970) gel stationary phase is a common practice.

The separation principle relies on the differential adsorption of the mixture's components to the adsorbent (silica gel). A solvent system, the eluent, is passed through the column to move the components along. The choice of eluent is critical; a less polar solvent system will cause less polar compounds to travel down the column faster, while more polar compounds will be retained longer. For compounds like this compound, a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EtOAc) is often used as the eluent. Fractions are collected sequentially and analyzed (typically by TLC) to identify those containing the pure product.

Table 2: Typical Column Chromatography Conditions for Purifying Related Amides

| Parameter | Value/Description | Source |

| Stationary Phase | Silica Gel (e.g., 200-300 mesh) | |

| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate (EtOAc) mixture | |

| Elution Mode | Isocratic or Gradient | |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Purity Assessment Methodologies

Assessing the purity of a synthesized compound is a critical step in its characterization. Purity is typically determined using a combination of chromatographic and spectroscopic methods. HPLC is a primary tool for quantifying purity, with results often expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. In some manufacturing processes for related chemicals, purity levels exceeding 99.5% can be achieved and verified by methods like Gas Chromatography (GC) or HPLC.

Beyond chromatography, the identity and purity of the compound are confirmed by comparing its physical and spectral data with those of a reference standard or with expected values. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide structural confirmation, and any extraneous signals can indicate the presence of impurities. The melting point of a solid compound is also a key indicator of purity; a sharp melting point range suggests a high degree of purity, whereas a broad range often indicates the presence of contaminants.

Reaction Monitoring and In-Process Control Strategies (e.g., TLC)

Effective synthesis relies on monitoring the progress of a reaction to determine its endpoint, ensuring optimal yield and minimizing by-product formation. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for this purpose.

During the synthesis of related amino amides, small aliquots of the reaction mixture are periodically spotted onto a TLC plate (typically silica gel). The plate is then developed in a suitable solvent system, and the separated spots are visualized, often using UV light or a chemical staining agent like ninhydrin. By comparing the spot corresponding to the starting material with the spot for the product, a chemist can track the consumption of reactants and the formation of the desired compound over time. The completion of the reaction is indicated when the spot for the starting material has disappeared or is no longer diminishing.

Table 3: General Procedure for Thin-Layer Chromatography (TLC)

| Step | Description | Source |

| Stationary Phase | Silica gel plate (e.g., Silica Gel G) | |

| Mobile Phase | Typically a mixture of non-polar and polar organic solvents (e.g., Petroleum Ether/EtOAc) | |

| Application | A small spot of the reaction mixture is applied to the baseline of the plate. | |

| Development | The plate is placed in a sealed chamber with the mobile phase, which travels up the plate via capillary action. | |

| Visualization | UV light (short-wave) or chemical staining (e.g., iodine vapor, ninhydrin). | |

| Analysis | The Retention Factor (Rf) value is calculated and compared between reactants and products. |

Future Research Directions and Translational Perspectives Academic Focus

Elucidation of Uncharacterized Biological Activities and Novel Mechanisms

A significant frontier in the study of 2-amino-N-(4-methoxybenzyl)acetamide lies in the comprehensive exploration of its biological activities beyond its currently understood applications. While initial research has identified certain pharmacological effects, a vast array of potential interactions with biological systems remains to be discovered. Future investigations should employ high-throughput screening against a wide range of molecular targets, including enzymes, receptors, and ion channels, to uncover novel bioactivities. ekb.eg Some acetamide (B32628) derivatives have already shown potential as antioxidant and anti-inflammatory agents. nih.gov

Furthermore, a deeper understanding of the mechanisms of action is paramount. For instance, studies on N-substituted benzamides have revealed that their mode of action can be shifted from affecting tumor vascularization to inducing apoptosis, highlighting the subtle yet profound impact of structural modifications. nih.gov Future work should aim to unravel the specific signaling pathways and molecular interactions through which this compound exerts its effects.

Development of Advanced Synthetic Methodologies for Sustainable Production

The translation of a promising compound from the laboratory to broader applications hinges on the availability of efficient and sustainable manufacturing processes. Current synthetic routes for acetamides may not be ideal for large-scale production due to environmental and economic concerns. google.com Therefore, a key area of future research is the development of advanced synthetic methodologies grounded in the principles of green chemistry.

These "greener" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. sphinxsai.com Solvent-free reaction conditions, for example, represent a more environmentally friendly and economically viable alternative to conventional methods. semanticscholar.orgmdpi.com The adoption of such techniques for the synthesis of this compound would not only be beneficial for the environment but could also streamline production and reduce costs. semanticscholar.org

Refinement of Computational Models for Enhanced Predictive Power in Drug Discovery